molecular formula C14H26N2O B13183783 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one

3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one

Cat. No.: B13183783
M. Wt: 238.37 g/mol
InChI Key: PSWABFJKOZJEBV-UHFFFAOYSA-N
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Description

3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by a piperidine ring attached to a cyclohexanone moiety, with a dimethylamino group linked to the piperidine ring.

Preparation Methods

The synthesis of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves several steps, typically starting with the preparation of the piperidine ring followed by its functionalization. One common synthetic route includes the reaction of piperidine with formaldehyde and dimethylamine to introduce the dimethylamino group. The resulting intermediate is then reacted with cyclohexanone under specific conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological membranes and receptors, leading to various pharmacological effects. The piperidine ring plays a crucial role in its binding affinity and selectivity towards target proteins . The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

3-[4-[(dimethylamino)methyl]piperidin-1-yl]cyclohexan-1-one

InChI

InChI=1S/C14H26N2O/c1-15(2)11-12-6-8-16(9-7-12)13-4-3-5-14(17)10-13/h12-13H,3-11H2,1-2H3

InChI Key

PSWABFJKOZJEBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCN(CC1)C2CCCC(=O)C2

Origin of Product

United States

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